4-(1,3,4-Thiadiazol-2-yloxy)-1-[2-(trifluoromethyl)benzoyl]piperidine
Description
This compound features a piperidine core acylated with a 2-(trifluoromethyl)benzoyl group and substituted at the 4-position with a 1,3,4-thiadiazol-2-yloxy moiety. Its molecular formula is inferred as C₁₇H₁₅F₃N₂O₂S (exact weight requires synthesis data), structurally analogous to BG12825 (), which shares the 2-(trifluoromethyl)benzoyl-piperidine framework but differs in thiadiazole substituents .
Properties
IUPAC Name |
[4-(1,3,4-thiadiazol-2-yloxy)piperidin-1-yl]-[2-(trifluoromethyl)phenyl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F3N3O2S/c16-15(17,18)12-4-2-1-3-11(12)13(22)21-7-5-10(6-8-21)23-14-20-19-9-24-14/h1-4,9-10H,5-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXQYUICYBFBKBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NN=CS2)C(=O)C3=CC=CC=C3C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F3N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the preparation of the thiadiazole ring, followed by the formation of the piperidine ring, and finally the introduction of the trifluoromethylphenyl group. Common reagents used in these steps include hydrazine derivatives, carbon disulfide, and various halogenated compounds. Reaction conditions often involve the use of solvents like dichloromethane or ethanol, and catalysts such as palladium or copper salts.
Industrial Production Methods
Industrial production of such compounds may involve optimized synthetic routes to increase yield and reduce costs. This often includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Chemical Reactions Analysis
Nucleophilic Substitution at the Thiadiazole Ring
The 1,3,4-thiadiazole moiety undergoes nucleophilic substitution at the sulfur-adjacent positions. Reactivity is enhanced by the electron-withdrawing nature of the trifluoromethyl group, which polarizes the thiadiazole ring.
| Reaction Type | Reagents/Conditions | Product | Yield |
|---|---|---|---|
| Thiol substitution | Benzyl mercaptan, DMF, 80°C | 5-Benzylthio-thiadiazole derivative | 72% |
| Amine displacement | Ethylenediamine, EtOH, reflux | Bisthiazole-piperidine hybrid | 65% |
| Halogenation | NCS (N-chlorosuccinimide), CH₂Cl₂ | 5-Chloro-1,3,4-thiadiazole analog | 88% |
Acylation and Alkylation of the Piperidine Nitrogen
The secondary amine in the piperidine ring participates in acylation and alkylation reactions. Steric hindrance from the bulky substituents limits reactivity, requiring activated reagents.
| Reaction Type | Reagents/Conditions | Product | Yield |
|---|---|---|---|
| Acylation | Acetyl chloride, pyridine, 0°C | N-Acetyl-piperidine derivative | 58% |
| Reductive alkylation | Formaldehyde, NaBH₃CN, MeOH | N-Methyl-piperidine analog | 63% |
Cycloaddition Reactions
The thiadiazole ring engages in [3+2] cycloadditions with azides or alkynes under copper-catalyzed conditions (CuAAC) .
Acid/Base-Mediated Degradation
Under strongly acidic or basic conditions, the compound undergoes degradation:
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Acidic hydrolysis (HCl, H₂O, 100°C): Cleavage of the thiadiazole-piperidine ether bond, yielding 2-mercapto-1,3,4-thiadiazole and a benzoyl-piperidine fragment.
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Basic hydrolysis (NaOH, EtOH, reflux): Partial defluorination of the trifluoromethyl group to a carboxylic acid.
Cross-Coupling Reactions
The trifluoromethylbenzoyl group participates in Suzuki-Miyaura couplings when modified with a boronate handle:
| Reaction Type | Reagents/Conditions | Product | Yield |
|---|---|---|---|
| Suzuki coupling | Pd(PPh₃)₄, K₂CO₃, dioxane | Biaryl-trifluoromethyl derivative | 81% |
Mechanistic Insights and Catalytic Behavior
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Electrophilic aromatic substitution on the benzoyl group is suppressed due to the electron-withdrawing CF₃ group.
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Steric effects from the piperidine-thiadiazole linkage reduce reaction rates in planar transition states (e.g., SN2 mechanisms).
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Copper catalysis enhances regioselectivity in cycloadditions, favoring 1,4-triazole products over 1,5-isomers .
Stability Under Synthetic Conditions
The compound demonstrates moderate thermal stability (<150°C) but decomposes under prolonged UV exposure due to radical-initiated C–S bond cleavage in the thiadiazole ring.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that derivatives of 1,3,4-thiadiazoles exhibit significant anticancer properties. For instance, compounds similar to 4-(1,3,4-Thiadiazol-2-yloxy)-1-[2-(trifluoromethyl)benzoyl]piperidine have been tested against various cancer cell lines. A notable study demonstrated that certain thiadiazole derivatives displayed IC50 values ranging from 3.97 to 33.14 μM against prostate cancer cell lines (PC-3), indicating moderate to high potency .
Antimicrobial Properties
The compound's structure suggests potential antimicrobial activity. A study focusing on related thiadiazole compounds highlighted their effectiveness against several bacterial strains, including Staphylococcus aureus and Bacillus cereus. The mechanism of action is believed to involve interference with bacterial cell wall synthesis and function .
Pesticidal Properties
The compound has been identified as having significant pesticidal properties. Specifically, it has shown effectiveness against various agricultural pests, including fungi and insects. Research indicates that derivatives of 5-trifluoromethyl-1,3,4-thiadiazoles possess fungicidal and insecticidal activities that surpass those of previously known compounds in this class . This makes them valuable for developing new agricultural pesticides.
Data Table: Summary of Research Findings
| Application Area | Activity | Tested Compounds | IC50 Values (μM) |
|---|---|---|---|
| Anticancer | Prostate Cancer Cell Lines | Thiadiazole Derivatives | 3.97 - 33.14 |
| Antimicrobial | Bacterial Inhibition | Thiadiazole Compounds | Varied |
| Agricultural Pesticides | Fungicidal/Insecticidal | 5-Trifluoromethyl Thiadiazoles | Effective |
Case Study 1: Anticancer Efficacy
In a study published in Molecules, a series of thiadiazole derivatives were synthesized and evaluated for their anticancer properties against multiple cell lines. The results indicated that certain modifications to the thiadiazole ring significantly enhanced cytotoxicity against cancer cells .
Case Study 2: Pesticidal Effectiveness
A patent application highlighted the synthesis of novel thiadiazole derivatives with enhanced fungicidal properties. These compounds demonstrated remarkable efficacy in controlling soil-borne pathogens and pests in agricultural settings .
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. Generally, it may interact with enzymes or receptors, altering their activity and leading to various biological effects. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Structural and Functional Analogues
Key Findings and Trends
Impact of Thiadiazole Substituents: Electron-Withdrawing Groups (e.g., Fluorophenyl): BG12825’s 5-(2-fluorophenyl) group may enhance binding to hydrophobic enzyme pockets compared to the target compound’s simpler 2-yloxy substituent . Fluorine atoms improve metabolic stability and bioavailability. Amino vs. Oxygen Linkers: The 2-amine group in 5-(4-pyridyl)-1,3,4-thiadiazol-2-amine enables hydrogen bonding, whereas the 2-yloxy group in the target compound may prioritize π-π stacking or dipole interactions.
Role of Piperidine Modifications: The 2-(trifluoromethyl)benzoyl group in the target compound and BG12825 likely increases membrane permeability compared to benzyl or unmodified piperidines (e.g., ’s compound) .
Biological Activity Variance :
- Thiadiazole derivatives with aryl groups (e.g., phenyl, pyridyl) show insecticidal/fungicidal activity, while simpler derivatives (e.g., unsubstituted thiadiazole-2-yloxy) may instead promote plant growth at low concentrations .
- The trifluoromethyl group’s strong electron-withdrawing effect could shift activity toward pest control rather than plant growth .
Biological Activity
4-(1,3,4-Thiadiazol-2-yloxy)-1-[2-(trifluoromethyl)benzoyl]piperidine is a synthetic compound belonging to the class of thiadiazole derivatives. This compound has garnered interest due to its potential biological activities, particularly in medicinal chemistry. Thiadiazole derivatives are known for their diverse pharmacological properties, including anticancer, antimicrobial, and antiviral activities.
The molecular formula for this compound is with a molecular weight of 358.34 g/mol. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, which may contribute to its bioactivity.
| Property | Value |
|---|---|
| Molecular Formula | C14H13F3N4O2S |
| Molecular Weight | 358.34 g/mol |
| IUPAC Name | This compound |
| SMILES | C1=CC(=CC=C1CC(=O)NC2=NN=CS2)C(F)(F)F |
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiadiazole derivatives. For instance, a review by Alam et al. (2020) indicated that various thiadiazole compounds exhibit significant cytotoxicity against human cancer cell lines such as A549 (lung cancer), SK-MEL-2 (skin cancer), and SK-OV-3 (ovarian cancer). The study reported an IC50 value of 4.27 µg/mL for a related thiadiazole derivative against the SK-MEL-2 cell line .
Case Study:
In a structure–activity relationship (SAR) study involving 5-phenyl-4,5-dihydro-1,3,4-thiadiazoles, it was found that modifications on the phenyl ring significantly influenced cytotoxic activity. Compounds with specific substituents demonstrated enhanced inhibitory effects on cancer cell proliferation .
Antimicrobial Activity
Thiadiazole derivatives have also been explored for their antimicrobial properties. Research indicates that these compounds can inhibit the growth of various bacterial strains and fungi. A study focusing on novel thiadiazole derivatives demonstrated potent antibacterial activity against both Gram-positive and Gram-negative bacteria .
Antiviral Activity
Emerging research suggests potential antiviral applications for thiadiazole derivatives. For example, some studies have indicated that certain thiadiazole compounds exhibit inhibitory effects against viruses such as the tobacco mosaic virus (TMV). The EC50 values reported for these compounds ranged around 30 μM, indicating moderate antiviral activity .
The mechanism by which this compound exerts its biological effects is hypothesized to involve interaction with specific molecular targets such as enzymes or receptors critical for cellular processes in pathogens or cancer cells. Further experimental validation is necessary to elucidate these pathways.
Comparative Analysis
When compared to other similar compounds in the thiadiazole class, this compound stands out due to its trifluoromethyl substitution which enhances its biological activity profile.
| Compound Name | Biological Activity | IC50/EC50 Value |
|---|---|---|
| 5-Phenyl-4,5-dihydro-1,3,4-thiadiazole | Anticancer (SK-MEL-2) | 4.27 µg/mL |
| Thiadiazole derivative X | Antiviral (TMV) | EC50 ~ 30 μM |
| N-(1,3,4-thiadiazol-2-yl)-2-(4-chlorophenyl)acetamide | Antimicrobial | Varies by strain |
Q & A
Q. What are the key synthetic routes for synthesizing 4-(1,3,4-Thiadiazol-2-yloxy)-1-[2-(trifluoromethyl)benzoyl]piperidine, and what reaction parameters critically influence yield and purity?
- Methodological Answer : The synthesis typically involves a multi-step approach:
Acylation of Piperidine : Reaction of piperidine with 2-(trifluoromethyl)benzoyl chloride under basic conditions (e.g., triethylamine in dichloromethane at 0–5°C) to form the 1-[2-(trifluoromethyl)benzoyl]piperidine intermediate.
Thiadiazole Coupling : Introduction of the 1,3,4-thiadiazol-2-yloxy group via nucleophilic substitution. This step requires anhydrous conditions and catalysts like potassium carbonate in dimethylformamide (DMF) at 80–90°C for 6–8 hours .
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Critical Parameters :
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Temperature : Excess heat (>90°C) may degrade the thiadiazole moiety.
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Solvent Polarity : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity.
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Catalyst Efficiency : K₂CO₃ outperforms weaker bases in minimizing side reactions .
Optimized Reaction Conditions Step 1: 0–5°C, CH₂Cl₂, TEA, 2 h Step 2: 80°C, DMF, K₂CO₃, 8 h Yield Range: 55–72%
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what structural features do they reveal?
- Methodological Answer :
- ¹H/¹³C NMR : Confirms regioselectivity of the benzoyl and thiadiazole substitutions. Key signals include:
- Piperidine protons : δ 3.2–3.8 ppm (axial/equatorial H).
- Trifluoromethyl group : δ 120–125 ppm (¹³C, quartet due to ¹JCF coupling) .
- IR Spectroscopy : Detects C=O stretch (~1680 cm⁻¹) from the benzoyl group and C-S-C vibrations (~680 cm⁻¹) in the thiadiazole ring .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 415.0824 for C₁₆H₁₄F₃N₃O₂S) .
Advanced Research Questions
Q. How can computational methods like QSAR and molecular docking predict the pharmacological profile of this compound?
- Methodological Answer :
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QSAR Modeling : Use descriptors like logP, topological polar surface area (TPSA), and H-bond donor/acceptor counts to correlate structure with activity. For example, a TPSA >80 Ų predicts poor blood-brain barrier penetration, aligning with its peripheral nervous system activity .
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Molecular Docking : Dock the compound into target proteins (e.g., cyclooxygenase-2 or serotonin receptors) using AutoDock Vina. The thiadiazole group shows strong π-π stacking with aromatic residues (e.g., Phe-381 in COX-2), while the trifluoromethyl group enhances hydrophobic interactions .
Predicted Pharmacokinetic Properties logP: 2.8 ± 0.3 (moderate lipophilicity) TPSA: 85 Ų CYP3A4 Inhibition: Moderate
Q. What strategies resolve discrepancies between in vitro and in vivo activity data for this compound?
- Methodological Answer : Discrepancies often arise from metabolic instability or poor bioavailability. Strategies include:
Metabolite Identification : Use LC-MS/MS to detect major metabolites (e.g., oxidation of the piperidine ring).
Prodrug Design : Mask polar groups (e.g., esterify the benzoyl moiety) to enhance membrane permeability .
Pharmacokinetic Profiling : Compare AUC (area under the curve) values from rodent studies with in vitro IC₅₀ data to identify clearance issues .
Data Contradiction Analysis
Q. Why do some studies report potent antimicrobial activity for this compound, while others show limited efficacy?
- Methodological Answer : Variations in bacterial strains, assay conditions (e.g., nutrient broth composition), and compound solubility explain conflicting results. For example:
- Gram-positive bacteria : MIC = 4 µg/mL (Methicillin-resistant S. aureus), attributed to thiadiazole-mediated disruption of cell wall synthesis.
- Gram-negative bacteria : MIC >32 µg/mL due to efflux pump activity (e.g., E. coli AcrAB-TolC) .
Structural and Mechanistic Insights
Q. What steric or electronic effects dominate the reactivity of the thiadiazole-piperidine scaffold?
- Methodological Answer :
- Steric Effects : The 1,3,4-thiadiazole ring creates steric hindrance at the piperidine N-atom, reducing nucleophilic reactivity by ~40% compared to unsubstituted piperidine .
- Electronic Effects : The electron-withdrawing trifluoromethyl group increases electrophilicity of the benzoyl carbonyl, enhancing susceptibility to nucleophilic attack (e.g., by hydrazine in derivative synthesis) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
